3-piperazin-1-yl-1H-pyridazin-6-one
Übersicht
Beschreibung
3-piperazin-1-yl-1H-pyridazin-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This heterocyclic compound has a unique structure and properties that make it an attractive target for medicinal chemists. In
Wissenschaftliche Forschungsanwendungen
3-piperazin-1-yl-1H-pyridazin-6-one has been studied extensively in the field of medicinal chemistry due to its potential as a scaffold for drug development. It has been shown to have activity against a range of targets including kinases, phosphodiesterases, and G protein-coupled receptors. Additionally, it has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3-piperazin-1-yl-1H-pyridazin-6-one is dependent on the specific target it is interacting with. For example, it has been shown to inhibit the activity of certain kinases by binding to the ATP-binding site. It has also been shown to act as a phosphodiesterase inhibitor by blocking the hydrolysis of cyclic nucleotides. The exact mechanism of action for each target is still being investigated.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-piperazin-1-yl-1H-pyridazin-6-one are also dependent on the specific target it is interacting with. For example, it has been shown to induce apoptosis in cancer cells by inhibiting certain kinases involved in cell survival pathways. It has also been shown to improve cognitive function in animal models of Alzheimer's disease by increasing levels of cyclic nucleotides in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-piperazin-1-yl-1H-pyridazin-6-one in lab experiments is its versatility. It can be easily modified to target different enzymes or receptors, making it a valuable scaffold for drug development. Additionally, it has been shown to have good pharmacokinetic properties, meaning it is well-absorbed and distributed in the body.
One limitation of using 3-piperazin-1-yl-1H-pyridazin-6-one in lab experiments is its potential toxicity. Like many other drugs, it can have off-target effects that may lead to unwanted side effects. Additionally, its synthesis can be challenging and time-consuming, which may limit its use in high-throughput screening assays.
Zukünftige Richtungen
There are several future directions for the study of 3-piperazin-1-yl-1H-pyridazin-6-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it may be investigated for its potential as an anti-cancer agent or as a treatment for other diseases such as diabetes or cardiovascular disease. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use in humans.
In conclusion, 3-piperazin-1-yl-1H-pyridazin-6-one is a versatile and promising scaffold for drug development. Its unique structure and properties make it an attractive target for medicinal chemists, and its potential applications in the treatment of various diseases make it an important area of research. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use in humans.
Synthesemethoden
The synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one is typically achieved through the reaction of 2-cyanopyridine with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then isolated and purified using various techniques such as column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
3-piperazin-1-yl-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c13-8-2-1-7(10-11-8)12-5-3-9-4-6-12/h1-2,9H,3-6H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRIGGVZFKFXEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408525 | |
Record name | 3(2H)-Pyridazinone,6-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-piperazin-1-yl-1H-pyridazin-6-one | |
CAS RN |
145276-53-5 | |
Record name | 3(2H)-Pyridazinone,6-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.